![molecular formula C15H17N3O4 B4834593 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide](/img/structure/B4834593.png)
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, also known as FFA-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. FFA-1 is a potent agonist of the free fatty acid receptor 1 (FFA1), which is a G-protein coupled receptor that is primarily expressed in pancreatic islet cells and adipose tissue. The activation of FFA1 has been shown to regulate insulin secretion and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide is a G-protein coupled receptor that is primarily expressed in pancreatic islet cells and adipose tissue. The activation of FFA1 by 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists such as 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide leads to the activation of downstream signaling pathways that regulate insulin secretion, glucose homeostasis, and lipid metabolism. 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have been shown to activate the Gαq/11 and Gαi/o signaling pathways, leading to the activation of protein kinase C (PKC) and the inhibition of adenylyl cyclase (AC), respectively.
Biochemical and physiological effects:
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have been shown to have a number of biochemical and physiological effects. In vitro and in vivo studies have shown that 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists can improve glucose homeostasis, increase insulin secretion, and reduce inflammation and lipid accumulation in adipose tissue. 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists in lab experiments is their specificity for 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide. This allows researchers to selectively target 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide without affecting other receptors or signaling pathways. However, one limitation of using 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists is their potential for off-target effects, which can complicate data interpretation and lead to false positives or negatives.
Orientations Futures
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have shown great promise as potential therapeutics for metabolic disorders and neurodegenerative diseases. Future research in this area could focus on the development of more potent and selective 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists, as well as the elucidation of the downstream signaling pathways that mediate the effects of 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide activation. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists in humans.
Applications De Recherche Scientifique
4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes, obesity, and dyslipidemia. In vitro and in vivo studies have shown that 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists can improve glucose homeostasis, increase insulin secretion, and reduce inflammation and lipid accumulation in adipose tissue. 4-(2-furoyl)-N-(2-furylmethyl)-1-piperazinecarboxamide agonists have also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(furan-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14(13-4-2-10-22-13)17-5-7-18(8-6-17)15(20)16-11-12-3-1-9-21-12/h1-4,9-10H,5-8,11H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBCZMNLAYPPGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.